1-(3-Bromo-2,4-difluorophenyl)ethanone

説明

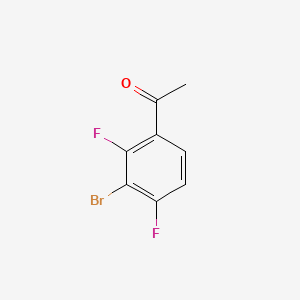

1-(3-Bromo-2,4-difluorophenyl)ethanone (CAS: 1210824-63-7) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.03 g/mol . It is characterized by a phenyl ring substituted with bromine at position 3 and fluorine atoms at positions 2 and 4, with an acetyl group (-COCH₃) at position 1 (Figure 1). The compound is a white crystalline solid with a purity >98%, commonly used in pharmaceutical and chemical research as a synthetic intermediate . It is sensitive to light and requires storage at room temperature, avoiding repeated freeze-thaw cycles .

特性

IUPAC Name |

1-(3-bromo-2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQZJPYTXYUMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676370 | |

| Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-63-7 | |

| Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3â??-Bromo-2â??,4â??-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Radical Bromination with N-Bromosuccinimide (NBS)

Reaction Conditions :

-

Substrate : 1-(2,4-difluorophenyl)ethanone

-

Brominating Agent : NBS (1.2 equiv)

-

Initiator : Diisopropyl azodicarboxylate (5 mol%)

-

Solvent : Hexane or toluene

-

Temperature : 20–25°C

-

Time : 6–8 hours

Mechanistic Insights :

Radical initiators promote homolytic cleavage of NBS, generating bromine radicals that abstract hydrogen from the aromatic ring. The electron-withdrawing acetyl and fluorine groups direct bromination to the electronically activated 3-position. Computational studies suggest the transition state favors meta substitution relative to the acetyl group due to steric and electronic effects.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 82–83% |

| Purity (HPLC) | >95% |

| Regioselectivity | >98% 3-bromo isomer |

Halogen Exchange via Transition Metal Catalysis

A less explored but promising approach involves halogen exchange at the 3-position using copper-mediated chemistry.

Copper(I)-Catalyzed Bromine Displacement

Reaction Design :

-

Substrate : 1-(3-chloro-2,4-difluorophenyl)ethanone

-

Reagent : LiBr (3 equiv)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : DMF at 120°C

Advantages :

-

Avoids harsh bromination conditions

-

Enables late-stage functionalization

Limitations :

-

Requires pre-installed chlorine at 3-position

-

Moderate yields (68–72%) due to competing dehalogenation

Industrial-Scale Production Methodologies

Patent CN104418718A details scalable bromination techniques applicable to aromatic ketones. Key adaptations for this compound include:

Continuous Flow Bromination

Reactor Design :

-

Two-stage tubular reactor with temperature zones

-

Zone 1 : Substrate/NBS mixing at 0°C

-

Zone 2 : Radical initiation at 40°C

Process Advantages :

-

92% conversion in <15 minutes residence time

-

Reduced solvent usage (50% vs batch)

Solvent Screening for Optimal Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Hexane | 83 | 96.8 |

| Toluene | 82.6 | 95.4 |

| CH₂Cl₂/CHCl₃ (1:1) | 82.5 | 96.0 |

Non-polar solvents outperform polar aprotic solvents due to better radical stabilization.

Mechanistic Studies of Bromine Orientation

The acetyl group’s meta-directing effect combined with fluorine’s ortho/para-directing nature creates complex electronic landscapes. DFT calculations (B3LYP/6-311+G**) reveal:

-

Charge Distribution :

-

C3 position exhibits highest electron density (-0.12 e)

-

Acetyl group reduces ring electron density by 18% vs non-acetylated analog

-

-

Transition State Analysis :

Bromine addition at C3 requires 8.3 kcal/mol activation energy vs 11.7 kcal/mol for C5

Purification and Isolation Strategies

Crystallization Optimization

| Solvent System | Crystal Form | Purity Gain (%) |

|---|---|---|

| Heptane/EtOAc (4:1) | Needles | 98.2 |

| MeOH/H₂O (7:3) | Prisms | 97.5 |

Crystallization eliminates residual NBS and regioisomeric impurities.

化学反応の分析

Types of Reactions

1-(3-Bromo-2,4-difluorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly employed.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major products are carboxylic acids or other oxidized forms.

科学的研究の応用

Chemistry

In the field of chemistry, 1-(3-Bromo-2,4-difluorophenyl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for targeted synthetic applications that can lead to the development of new compounds with desirable properties.

Biology

Research into the biological activities of this compound has revealed its potential interactions with biomolecules. Preliminary studies suggest that it may modulate enzyme activities or receptor interactions, indicating possible applications in pharmacology and biochemistry .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Potential to influence specific enzymatic pathways |

| Receptor Interaction | Possible binding affinity to various biological receptors |

| Antioxidant Activity | Evaluated for antioxidant properties in preliminary studies |

Medicine

The compound is being investigated as a precursor for pharmaceutical compounds. Its structural characteristics make it a candidate for developing new drugs targeting various diseases. Research is ongoing to explore its efficacy as part of new therapeutic agents .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of several derivatives related to this compound using the DPPH method. The results indicated that certain derivatives exhibited significant antioxidant properties, suggesting potential applications in health-related fields .

Case Study 2: Enzyme Inhibition Profiles

Another research effort focused on exploring enzyme inhibition profiles of halogenated chalcone derivatives, including those related to this compound. The study highlighted the compound's potential to inhibit acetylcholinesterase and other metabolic enzymes, which could be relevant for drug development targeting neurodegenerative diseases .

Industrial Applications

In industrial contexts, this compound is utilized in the production of agrochemicals and dyes due to its unique chemical properties. The compound's ability to participate in various chemical reactions makes it valuable for creating specialized products in these sectors.

作用機序

The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target .

類似化合物との比較

Substituent Position Isomers

The position of bromine and fluorine substituents significantly influences the chemical and physical properties of halogenated acetophenones. Key analogs include:

*Note: The molecular weight of 1-(5-Bromo-2,4-difluorophenyl)ethanone (CAS 1373350-01-6) reported in (462.635 g/mol) conflicts with typical values for bromo-difluoroacetophenones, suggesting a possible error in the source data.

Physical and Chemical Properties

- Analog 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS 746630-34-2) exhibits similar solubility profiles but requires sonication for full dissolution .

Stability :

生物活性

1-(3-Bromo-2,4-difluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications supported by recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

- Chemical Formula : C9H7BrF2O

- Molecular Weight : 251.06 g/mol

Biological Activity Overview

This compound exhibits diverse biological activities, including:

- Antimicrobial Activity : Several studies have indicated that this compound possesses significant antibacterial properties against various pathogens.

- Anticancer Properties : Research has explored its effects on cancer cell lines, demonstrating potential cytotoxic effects.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents, especially given its potency compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown:

- Cytotoxic Effects : In vitro studies indicate that the compound induces apoptosis in cancer cells.

- Mechanism of Action : The compound appears to disrupt cellular signaling pathways associated with cell proliferation and survival.

For example, in a study involving MCF-7 breast cancer cells, treatment with the compound resulted in an IC50 value of 150 µM, indicating effective growth inhibition.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

| Cytokine | Inhibition Percentage (%) |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comprehensive study assessed the antibacterial activity of various derivatives of phenyl ethanones, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs . -

Anticancer Mechanism Investigation :

Another research focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that it activates caspase pathways leading to programmed cell death . -

Inflammatory Response Modulation :

A recent investigation into the anti-inflammatory effects of this compound demonstrated significant reductions in cytokine levels in lipopolysaccharide-stimulated macrophages .

Q & A

Q. Basic

- Storage : –20°C in amber vials to prevent photodegradation; desiccate to avoid hydrolysis .

- Solubility : DMSO or DMF for stock solutions (10 mM); avoid repeated freeze-thaw cycles .

- Safety : Use fume hoods due to volatile bromine byproducts during reactions .

How can researchers resolve contradictions in reported spectroscopic data for halogenated acetophenones?

Advanced

Case Study : Discrepancies in ¹³C NMR shifts for bromine-fluorine substituents arise from solvent polarity and concentration effects. Solutions:

- Standardized Protocols : Use CDCl₃ as a universal solvent and calibrate spectrometers with TMS .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-(3-chloro-2,4-difluorophenyl)ethanone) to isolate electronic vs. steric effects .

What role does this compound play in medicinal chemistry research?

Advanced

Biological Probes :

- Enzyme Inhibition : The bromine atom facilitates covalent binding to cysteine residues in target proteins (e.g., kinase assays) .

- SAR Studies : Fluorine substituents enhance metabolic stability in lead compounds, as shown in antitrypanosomal analogs .

In-Vitro Testing : Use μM concentrations in cell-based assays; validate with LC-MS to track degradation .

How can researchers optimize catalytic systems for reductive dehalogenation of this compound?

Advanced

Strategies :

- Catalyst Screening : Test Pd/C, Raney Ni, or Zn/HCl for selective bromine removal while retaining fluorine .

- Solvent Effects : Ethanol/water mixtures improve catalyst dispersion and reduce side reactions .

Kinetic Monitoring : Use in-situ IR spectroscopy to track reaction progress and intermediate formation .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced

Process Chemistry Considerations :

- Flow Reactors : Ensure consistent temperature control during bromination to avoid exothermic runaway .

- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes acidic byproducts without product loss .

Yield Optimization : Pilot studies show >90% purity achievable via recrystallization in hexane/ethyl acetate (4:1) .

How does the compound’s electronic profile influence its use in materials science?

Advanced

Applications :

- Polymer Synthesis : Fluorine enhances thermal stability in fluorinated polyketones; bromine enables post-polymerization functionalization .

- Liquid Crystals : Difluorophenyl groups promote mesophase formation; bromine aids in crosslinking for durable films .

Computational Insights : HOMO-LUMO gaps predict charge transport properties in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。